4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an allyl group, a benzimidazole ring, a pyrrolidinone ring, and a substituted phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzimidazole and pyrrolidinone rings are likely to contribute to the rigidity of the molecule, while the allyl group and the substituted phenyl ring could add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present . The benzimidazole ring is often involved in hydrogen bonding and π-π stacking interactions, while the allyl group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple rings could increase its melting point and boiling point, while the presence of the allyl group could make it more reactive .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound's synthesis involves processes like the reaction of succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, leading to various substituted hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines (Katritzky et al., 2000).
Chemical Reactivity : The compound can undergo reactions with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite, resulting in various substituted derivatives in good to excellent yields. The stereochemistry of these derivatives can be elucidated through various spectroscopic methods (Katritzky et al., 2000).
Potential Biological Activities
Cancer Research : The compound's derivatives have been explored for their potential as anti-cancer agents. For instance, derivatives of oroidin, a structurally related compound, have been tested against various cancer cell lines, with some showing significant inhibitory activity (Dyson et al., 2014).
Antiviral Activity : Structurally related compounds have been investigated for their antiviral properties. For example, certain imidazo[1,2-a]pyridines, which are structurally akin, were synthesized and showed potential as antirhinovirus agents (Hamdouchi et al., 1999).
Photoluminescent Properties
- Coordination Compounds and Luminescence : The compound and its derivatives can be used in the synthesis of coordination polymers, which have been studied for their photoluminescent properties. This application could be relevant in material sciences and photophysics (Li et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-3-10-24-19-7-5-4-6-18(19)23-21(24)15-11-20(26)25(13-15)16-9-8-14(2)17(22)12-16/h3-9,12,15H,1,10-11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLHRMVYLRKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.